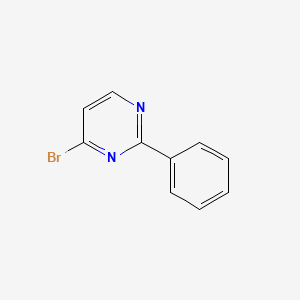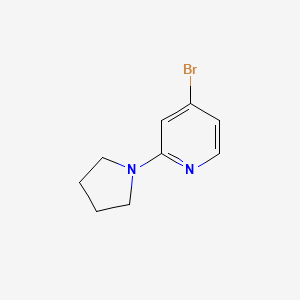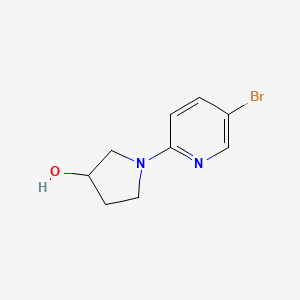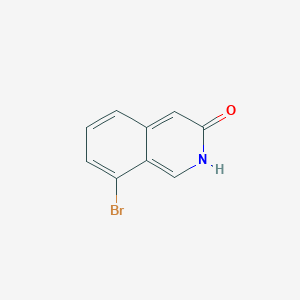
Methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate
説明
Methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate (MBTPC) is a type of organobromine compound, which is a widely used reagent in various scientific research laboratories. It is a versatile reagent that can be used in the synthesis of complex molecules, the study of biochemical and physiological effects, and the investigation of the mechanism of action of various compounds.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate has been employed in the synthesis of diverse heterocyclic structures. For instance, its reaction with methanesulfonamide led to a series of compounds, culminating in 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, through alkylation and subsequent cyclization processes (Coppo & Fawzi, 1998). This demonstrates its utility in constructing complex heterocyclic frameworks, essential for developing pharmacologically active compounds.
Azirine Strategy for Aminopyrroles
The compound was also used in an innovative azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing a novel approach to synthesizing trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018). This methodology opens new avenues for the synthesis of compounds with potential biological activities.
Crystal Structure and Cytotoxicity Studies
In another study, novel pyridyl–pyrazole-3-one derivatives synthesized using methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate were characterized for their crystal structures and cytotoxicity against various tumor cell lines. These compounds exhibited selective cytotoxicity, highlighting their potential in anticancer research (Huang et al., 2017).
Spectroscopic and Theoretical Studies
The spectroscopic properties of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, were extensively studied using techniques like FT-IR, NMR, and density functional theory (DFT) analyses. These studies provide valuable insights into the electronic and structural properties of such compounds, facilitating their application in various research domains (Vural & Kara, 2017).
特性
IUPAC Name |
methyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODMRNGPQNZHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-(trifluoromethyl)picolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



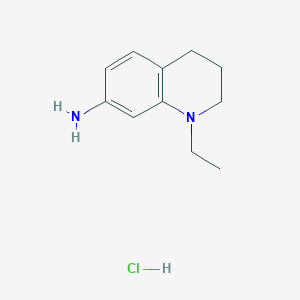
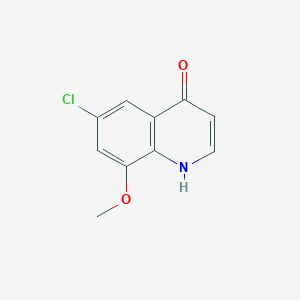
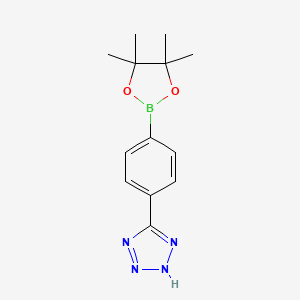
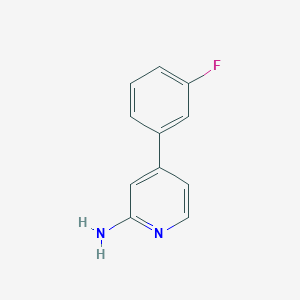
![7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1440214.png)
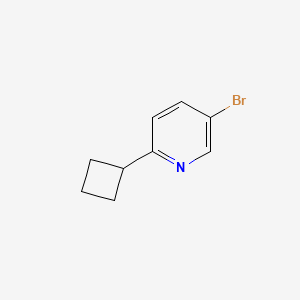
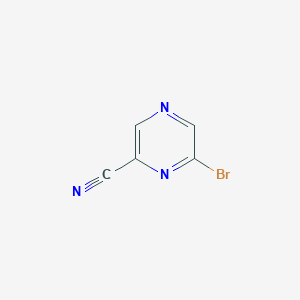
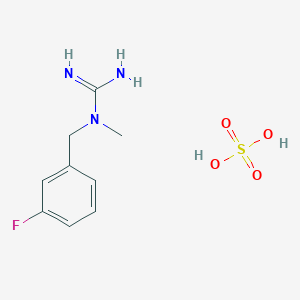
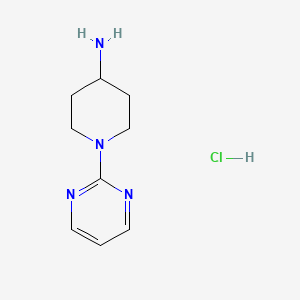
![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)
